

Technical Support Center: Improving In Vivo Delivery of IHMT-IDH1-053

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Compound of Interest		
Compound Name:	IHMT-IDH1-053	
Cat. No.:	B12387073	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the irreversible IDH1-mutant inhibitor, **IHMT-IDH1-053**. The information is designed to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is IHMT-IDH1-053 and what is its mechanism of action?

IHMT-IDH1-053 is a highly selective and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][4] It specifically targets the R132H mutation, among others, with high potency. The compound binds to an allosteric pocket near the NADPH binding site and forms a covalent bond with the cysteine residue Cys269 of the mutant IDH1 protein.[2][5] This irreversible binding blocks the enzyme's ability to produce the oncometabolite 2-hydroxyglutarate (2-HG), which is implicated in the pathogenesis of various cancers, including glioma and acute myeloid leukemia.[6][7][8][9][10]

Q2: What is the recommended formulation for in vivo delivery of **IHMT-IDH1-053**?

A commonly suggested starting formulation for in vivo studies with **IHMT-IDH1-053** is a solution of 10% dimethyl sulfoxide (DMSO) in 90% corn oil.[11] This vehicle is often used for administering hydrophobic compounds to rodents via oral gavage.

Q3: What are the known pharmacokinetic parameters for IHMT-IDH1-053?







Specific pharmacokinetic data for **IHMT-IDH1-053**, such as Cmax, Tmax, half-life, and oral bioavailability, are not readily available in the public domain. However, for another oral mutant IDH1 inhibitor, ivosidenib, the oral bioavailability in mice was determined to be 48%.[12] Ivosidenib also demonstrated dose- and exposure-dependent inhibition of 2-HG in a mouse xenograft model.[13][14][15] Researchers should perform pilot pharmacokinetic studies to determine these parameters for **IHMT-IDH1-053** in their specific animal model and formulation.

Q4: How stable is **IHMT-IDH1-053** in the recommended formulation?

The stability of **IHMT-IDH1-053** in a 10% DMSO/corn oil formulation has not been publicly documented. As a general practice for formulations containing DMSO and oil, it is recommended to prepare the solution fresh before each administration. Long-term storage may lead to phase separation or degradation of the compound.[16] For covalent inhibitors, stability in the formulation is crucial to ensure the reactive "warhead" remains intact for target engagement.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
Poor Solubility/Precipitation in Formulation	- IHMT-IDH1-053 has low aqueous solubility The ratio of DMSO to corn oil is not optimal The compound has precipitated out of solution upon standing.	- Ensure the IHMT-IDH1-053 is fully dissolved in DMSO before adding the corn oil Gently warm the mixture and vortex thoroughly to ensure a homogenous suspension. Be cautious with heat as it may affect compound stability Prepare the formulation fresh before each use to minimize the risk of precipitation.[16]- Consider alternative formulations such as those including PEG300 and Tween-80, which can improve the stability of DMSO/oil emulsions.[17]
Difficulty with Oral Gavage Administration	- The viscosity of the corn oil- based formulation can make administration challenging Improper gavage technique can lead to animal stress, injury, or inaccurate dosing.	- Use a proper gavage needle (e.g., 20-gauge with a ball tip for mice).[16]- Ensure the animal is properly restrained to prevent movement and injury. [16]- Administer the formulation slowly to prevent regurgitation. [16]- Pre-coating the gavage needle with a sucrose solution has been shown to reduce stress in mice during the procedure.[18]- As an alternative to gavage, consider voluntary oral administration by incorporating the compound into a palatable jelly or pill.[19]



		- Standardize the formulation
		preparation and oral gavage
		technique to ensure consistent
		dosing Conduct a pilot
	- Inconsistent formulation	pharmacokinetic study to
	preparation and	determine the bioavailability
High Variability in In Vivo	administration Poor oral	and establish an optimal
Efficacy	bioavailability of the	dosing regimen For covalent
	compound Rapid metabolism	inhibitors, target engagement
	or clearance of the inhibitor.	is dependent on both the
		concentration and the duration
		of exposure. Consider more
		frequent dosing if the
		compound has a short half-life.
		- Perform a dose-escalation
		study to determine the
		maximum tolerated dose
		(MTD) While 10% DMSO is
		generally considered safe for
	- The dose of IHMT-IDH1-053	oral administration in rodents,
Observed Toxicity or Adverse Effects in Animals		consider reducing the
	is too high Toxicity associated with the vehicle (DMSO) Off-	percentage if toxicity is
	target effects of the covalent	suspected.[17]- Although
	inhibitor.	IHMT-IDH1-053 is reported to
	minoton.	be highly selective, off-target
		covalent modification is a
		potential concern for all
		potential concern for all covalent inhibitors.[20][21]

Experimental Protocols Protocol 1: Preparation of IHMT-IDH1-053 in 10% DMSO/Corn Oil for Oral Gavage

signs of toxicity.



Materials:

- IHMT-IDH1-053 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Corn oil, sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Calculate the required amount of IHMT-IDH1-053 and vehicle based on the desired dose and the number of animals.
- Weigh the appropriate amount of **IHMT-IDH1-053** powder and place it in a sterile tube.
- Add the calculated volume of DMSO (10% of the final volume) to the tube containing the IHMT-IDH1-053.
- Vortex the mixture vigorously until the IHMT-IDH1-053 is completely dissolved. Gentle
 warming may be applied if necessary, but monitor for any signs of degradation.
- Add the calculated volume of corn oil (90% of the final volume) to the DMSO solution.
- Vortex the final mixture thoroughly to create a uniform suspension. Due to the immiscibility of DMSO and corn oil, this will be an emulsion.[16]
- It is critical to vortex the suspension immediately before each gavage to ensure a homogenous dose is administered.[16]

Protocol 2: Oral Gavage Administration in Mice

Materials:



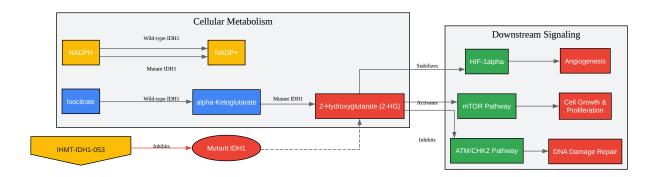
- Prepared IHMT-IDH1-053 formulation
- Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, bulb-tipped for an adult mouse)[16]
- 1 mL syringe
- Animal scale

Procedure:

- Weigh the mouse to determine the correct volume of the formulation to administer.
- Draw the calculated volume of the freshly vortexed IHMT-IDH1-053 formulation into the syringe.
- Properly restrain the mouse by grasping the loose skin on its back and neck to immobilize its head.[16]
- Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. Do not force the needle. The mouse should swallow the needle.[16]
- Once the needle is properly positioned in the esophagus, slowly dispense the contents of the syringe.
- · Gently remove the gavage needle.
- Monitor the mouse for a short period to ensure there are no immediate adverse reactions.

Visualizations

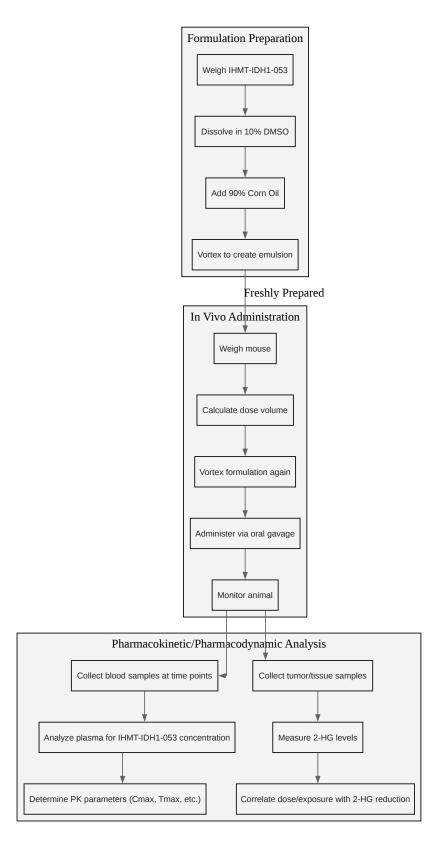




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Caption: Signaling pathways affected by mutant IDH1 and the inhibitory action of **IHMT-IDH1-053**.





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Caption: Experimental workflow for in vivo studies with IHMT-IDH1-053.



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